2-methoxy-2-phenyl-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide
Overview
Description
2-methoxy-2-phenyl-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 2-methoxy-2-phenyl-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the imine bond: This involves the condensation of an amine with an aldehyde or ketone under acidic or basic conditions.
Introduction of the methoxy group: This can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the acetamide group: This involves the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to speed up the reactions.
Chemical Reactions Analysis
2-methoxy-2-phenyl-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or alkoxide ions replace functional groups in the molecule.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methoxy-2-phenyl-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with unique mechanisms of action.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-2-phenyl-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-methoxy-2-phenyl-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide can be compared with other similar compounds, such as:
N-(2-methoxyphenyl)-2-phenoxyacetamide: This compound has a similar structure but lacks the imine bond, leading to different chemical and biological properties.
2-methoxy-2-phenyl-N’-[(E)-phenylmethylene]cyclopropanecarbohydrazide: This compound has a cyclopropane ring, which introduces additional strain and reactivity.
2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate: This compound has a different ester linkage, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of atoms, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-2-phenyl-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-13-24-17-12-8-7-11-16(17)14-20-21-19(22)18(23-2)15-9-5-4-6-10-15/h3-12,14,18H,1,13H2,2H3,(H,21,22)/b20-14+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDOUKMGMQJOAY-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NN=CC2=CC=CC=C2OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C1=CC=CC=C1)C(=O)N/N=C/C2=CC=CC=C2OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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